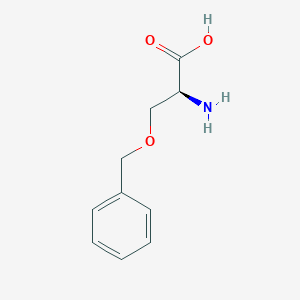

O-benzyl-L-serine

描述

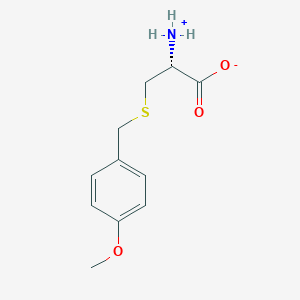

O-苄基-L-丝氨酸,也称为(S)-2-氨基-3-苄氧基丙酸,是氨基酸丝氨酸的衍生物。它的特点是丝氨酸分子氧原子上连接有一个苄基。 该化合物的分子式为C10H13NO3,分子量为195.22 g/mol .

准备方法

合成路线和反应条件: O-苄基-L-丝氨酸可以通过多种方法合成。一种常用的方法是利用选择性溶解法对N-甲酰基-O-苄基-DL-丝氨酸进行拆分。 这种方法为获得O-苄基-L-丝氨酸提供了一种更便捷、更经济的途径 .

工业生产方法: 在工业环境中,O-苄基-L-丝氨酸的生产通常采用溶液相肽合成法。 该化合物通常以高纯度(≥99.0%)获得,并以粉末形式供应 .

化学反应分析

反应类型: O-苄基-L-丝氨酸会发生多种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的氧代衍生物。

还原: 还原反应可以将O-苄基-L-丝氨酸转化为其还原形式。

取代: 在适当条件下,苄基可以被其他官能团取代.

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 经常使用还原剂,如氢化铝锂和硼氢化钠。

主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能生成氧代衍生物,而取代可能导致各种取代丝氨酸衍生物 .

科学研究应用

O-苄基-L-丝氨酸在科学研究中具有广泛的应用:

作用机制

O-苄基-L-丝氨酸的作用机制涉及其与特定分子靶点和途径的相互作用。已知它会抑制丙氨酸丝氨酸半胱氨酸转运蛋白 (ASCT),ASCT 在调节 D-丝氨酸的突触浓度中起作用。 这种抑制会影响 N-甲基-D-天冬氨酸受体 (NMDAR) 的激活,并影响突触可塑性和神经传递 .

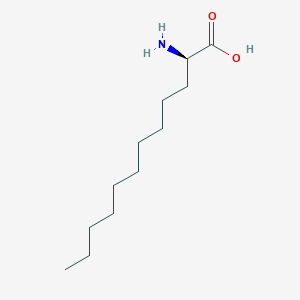

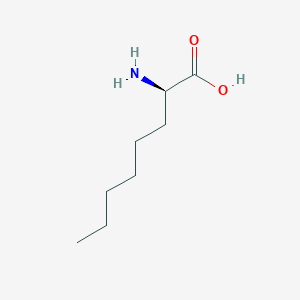

类似化合物:

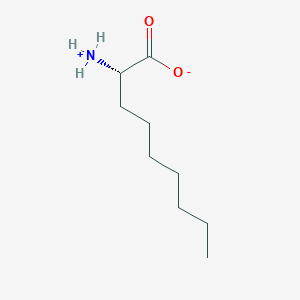

O-苄基-D-丝氨酸: 结构相似,但丝氨酸部分的立体化学不同.

N-(叔丁氧羰基)-O-苄基-L-丝氨酸: 包含一个额外的叔丁氧羰基保护基.

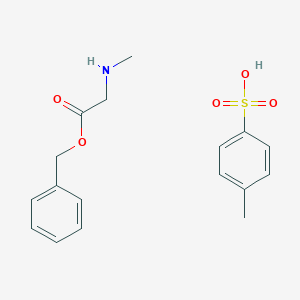

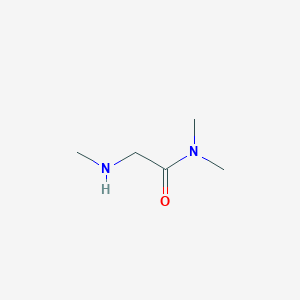

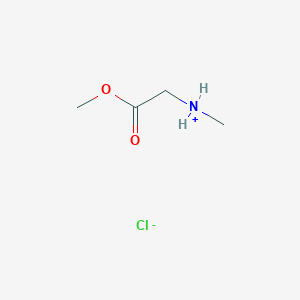

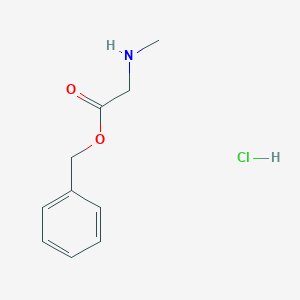

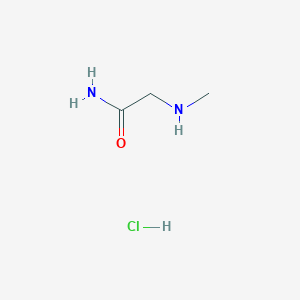

L-丝氨酸苄酯盐酸盐: 丝氨酸的苄酯衍生物.

独特性: O-苄基-L-丝氨酸因其独特的立体化学和苄基的存在而独一无二,赋予其独特的化学和生物学特性。 它抑制 ASCT 并影响 NMDAR 活性的能力使其有别于其他丝氨酸衍生物 .

相似化合物的比较

O-Benzyl-D-serine: Similar in structure but differs in the stereochemistry of the serine moiety.

N-(tert-Butoxycarbonyl)-O-benzyl-L-serine: Contains an additional tert-butoxycarbonyl protecting group.

L-Serine benzyl ester hydrochloride: A benzyl ester derivative of serine.

Uniqueness: O-BENZYL-l-SERINE is unique due to its specific stereochemistry and the presence of the benzyl group, which imparts distinct chemical and biological properties. Its ability to inhibit ASCT and influence NMDAR activity sets it apart from other serine derivatives .

属性

IUPAC Name |

(2S)-2-amino-3-phenylmethoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGQXGPQOGUGIX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30916-68-8 | |

| Record name | L-Serine, O-(phenylmethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30916-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20884107 | |

| Record name | L-Serine, O-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4726-96-9 | |

| Record name | O-Benzyl-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4726-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Benzyl-L-serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004726969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Serine, O-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Serine, O-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-benzyl-L-serine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of O-benzyl-L-serine?

A1: While the provided abstracts do not explicitly state the molecular formula and weight, these can be derived from its structure:

Q2: Is there spectroscopic data available for this compound?

A2: Yes, several studies utilize spectroscopic techniques to characterize this compound and its polymers.

- Infrared Spectroscopy: Used to analyze the molecular structure and conformation of poly-O-benzyl-L-serine, particularly its β-structure. [, ]

- Circular Dichroism (CD): Employed to study the conformation of peptides containing this compound. []

- 13C Nuclear Magnetic Resonance (13C-NMR): Applied to investigate the conformation of peptides incorporating this compound. []

Q3: What is known about the material properties of poly-O-benzyl-L-serine?

A3: Research indicates that poly-O-benzyl-L-serine exhibits interesting material properties:

- Crystalline Structure: Similar to silk sericin, showing both random coil and anti-parallel β-sheet structures depending on preparation methods. [, , ]

- Thermal Properties: Displays thermal behavior comparable to silk sericin. []

- Film Formation: Can be processed into films with varying thicknesses through techniques like vapor deposition. []

Q4: How is this compound typically synthesized?

A4: Several synthetic routes have been explored:

- Enzymatic Resolution: Resolution of N-acetyl-O-benzyl-DL-serine using Takadiastase. []

- Resolution without Resolving Agents: Separation of enantiomers from the Wunsch–Furst resolution mixture using selective solubilization. []

- Cesium Salt Method: Preparation from N-tert-butyloxycarbonyl-amino acid followed by deprotection. []

Q5: What are the main applications of this compound?

A5: this compound serves as a versatile building block in various research areas:

- Peptide Synthesis: Commonly used as a protected form of serine in peptide synthesis, as demonstrated in the creation of actinomycin analogs, secretin fragments, and apolipoprotein C-I. [, , ]

- Model Compound: Serves as a model for silk sericin due to similarities in structure and properties. [, ]

- Polymer Synthesis: Polymerized to create poly(α-hydroxy acids) with potential applications in drug delivery and tissue engineering due to their degradability, water solubility, and cell compatibility. []

- Synthesis of Biologically Active Compounds: Utilized in the preparation of uridine derivatives as UDP-glucuronosyltransferase inhibitors. []

Q6: Can this compound be used to synthesize polymers other than poly(α-hydroxy acids)?

A6: Yes, this compound can be polymerized to form other polymers:

- Poly-O-benzyl-L-serine: Synthesized and investigated for its conformational properties in solution. [, , , , ]

- Copolymers: Used in the synthesis of copolymers with other amino acids, such as γ-benzyl-L-glutamate, to study their conformational behavior. [, ]

Q7: Are there any examples of this compound being used in the development of therapeutic agents?

A7: Yes, research highlights its potential in this field:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。